molecular formula C13H20N4O B8109843 7-((Allyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

7-((Allyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B8109843
M. Wt: 248.32 g/mol
InChI Key: GCDAJKSTSMTNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((Allyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C13H20N4O and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(cyclopropylmethyl)-7-(prop-2-enoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-5-18-9-11-6-14-7-12-13(11)17(16-15-12)8-10-3-4-10/h2,10-11,14H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAJKSTSMTNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1CNCC2=C1N(N=N2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-((Allyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a member of the triazolo-pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H20_{20}N4_{4}O
  • Molecular Weight : 272.35 g/mol

The presence of the triazole ring and the allyloxy group contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. A study evaluating various triazolo derivatives showed that certain compounds inhibited bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been extensively studied. For instance, a review highlighted that certain pyrimidine derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway. The IC50_{50} values for these compounds ranged from 19.45 μM to 42.1 μM against COX enzymes . While specific data for our compound is limited, its structural similarities suggest it may exhibit comparable anti-inflammatory activity.

Neuropharmacological Effects

The triazolo-pyridine scaffold is known for its neuropharmacological effects. In particular, studies have revealed that compounds within this class can modulate neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. For example, research on similar compounds showed alterations in behavior in animal models indicative of anxiolytic activity .

Anticancer Activity

Emerging evidence suggests that triazolo derivatives may possess anticancer properties. Investigations into the structure-activity relationship (SAR) of related compounds have revealed that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A recent study tested a series of triazolo-pyridine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 5 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibacterial agents .

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of similar compounds using carrageenan-induced paw edema in rats, several derivatives showed significant reduction in edema with ED50_{50} values comparable to indomethacin (9.17 μM), indicating strong anti-inflammatory potential .

Research Findings Summary Table

Biological ActivityCompoundIC50_{50} / ED50_{50}Reference
AntimicrobialTriazolo Derivative5 μg/mL (MIC)
Anti-inflammatoryPyrimidine Derivative19.45 - 42.1 μM (COX)
NeuropharmacologicalSimilar CompoundNot Determined
AnticancerTriazolo DerivativeVaries by Structure

Scientific Research Applications

Neurodegenerative Disease Treatment

Recent studies have highlighted the potential of triazolo[4,5-c]pyridine derivatives in treating neurodegenerative conditions such as Alzheimer’s disease (AD). These compounds can stabilize microtubules and exhibit favorable pharmacokinetic properties that allow for efficient brain penetration. Research indicates that modifications at specific positions on the triazole ring can significantly influence the biological activity and therapeutic efficacy of these compounds. For instance, the presence of various substituents can enhance their interaction with tubulin heterodimers, leading to improved stability and reduced degeneration in cellular models of tauopathy .

Antibacterial Properties

The compound's structural analogs have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of specific functional groups has been shown to enhance their efficacy as anti-infectives. For example, compounds derived from similar heterocyclic frameworks have demonstrated significant inhibition of bacterial growth in vitro and in vivo models. This suggests that derivatives of 7-((Allyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine could serve as promising candidates for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that modifications at key positions on the triazolo ring can lead to enhanced biological activity:

Position Modification Effect
C6Fluoro substituentsIncreased affinity for tubulin binding
C7Aliphatic amineImproved brain penetration and stability
C4Electron-withdrawing groupsEnhanced antibacterial activity

These findings suggest that careful tuning of substituents can lead to significant improvements in therapeutic outcomes.

Microtubule Stabilization

In a study focused on microtubule-stabilizing compounds, derivatives similar to this compound were tested for their ability to stabilize microtubules in neuronal cells. The results indicated that certain derivatives could effectively prevent microtubule disassembly induced by pathological conditions associated with neurodegeneration. This stabilization is critical for maintaining neuronal integrity and function .

Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial properties of structural analogs against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent response with significant inhibition at lower concentrations compared to standard antibiotics. This highlights the potential for developing new therapeutic agents based on this compound's framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.